3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one
Description
3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one (CAS: 2044714-43-2) is a spirocyclic compound featuring a 7-oxa-2-azaspiro[3.5]nonan-1-one core substituted with a 1-ethylpyrazole moiety at the 3-position. This structure combines a rigid spirocyclic framework with a nitrogen-rich pyrazole ring, conferring unique physicochemical and pharmacological properties.
The spirocyclic architecture increases three-dimensional (3D) character (Fsp³ > 0.5), which aligns with modern drug design principles aimed at improving selectivity and reducing off-target effects . Its synthesis involves scalable methods with multi-gram yields, making it practical for medicinal chemistry applications .
Properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-15-8-9(7-13-15)10-12(11(16)14-10)3-5-17-6-4-12/h7-8,10H,2-6H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZNIXJGVRSQTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C3(CCOCC3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the pyrazole ring or the spirocyclic system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Muscarinic Receptor Agonism
Research indicates that compounds similar to 3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one may act as agonists for muscarinic receptors, particularly the M1 and M4 subtypes. These receptors are implicated in various neurological functions and disorders. The agonistic activity can lead to therapeutic effects in conditions such as Alzheimer's disease and schizophrenia, where cholinergic signaling is disrupted .
Antimicrobial Activity
Pyrazole derivatives have been extensively studied for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and disrupt metabolic pathways, making it a candidate for developing new antibacterial agents against resistant strains of bacteria such as Escherichia coli and Pseudomonas aeruginosa.
Anti-inflammatory Properties
Studies have shown that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property is particularly beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Receptor Interaction
The interaction of This compound with muscarinic receptors involves conformational changes that enhance receptor signaling pathways, leading to increased neurotransmitter release and improved cognitive function .
Enzyme Inhibition
The compound may inhibit key enzymes involved in bacterial metabolism, leading to reduced growth rates and increased susceptibility to other antibiotics. This mechanism is crucial in developing combination therapies for multidrug-resistant infections .
Case Study 1: Muscarinic Agonism
A study evaluated a series of pyrazole derivatives for their ability to activate muscarinic receptors in vitro. Among these, This compound showed significant agonistic activity at M1 receptors, suggesting its potential use in cognitive enhancement therapies .
Case Study 2: Antimicrobial Efficacy
In a comparative study, several pyrazole derivatives were tested against common bacterial strains. The results indicated that This compound exhibited potent antibacterial activity, outperforming traditional antibiotics in specific assays, thus highlighting its potential role in treating resistant infections .
Mechanism of Action
The mechanism of action of 3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological targets. The spirocyclic system adds rigidity to the molecule, potentially enhancing its selectivity and potency .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Functional and Pharmacological Comparisons
Bioisosteric Utility
- Target Compound: The 1-ethylpyrazole substituent introduces nitrogen atoms for hydrogen bonding and π-stacking interactions, improving target engagement compared to non-heterocyclic analogs.
- 3-Phenyl Analog (CAS 1909313-86-5) : The phenyl group enhances hydrophobic interactions but may reduce solubility. This derivative is prioritized in material science for its thermal stability .
- 2,7-Diazaspiro[3.5]nonan-1-one (CAS 1818847-63-0): The diaza configuration increases basicity and solubility in acidic environments, advantageous for oral bioavailability but may require formulation adjustments .
ADME/Toxicity Profiles
- Target Compound : Demonstrates lower cytotoxicity than piperidine-based analogs (e.g., bupivacaine) due to reduced planarity and metabolic deactivation pathways .
- 3-(Propan-2-yl) Analog (CAS 1909348-10-2) : Increased lipophilicity (clogP ~2.5) enhances blood-brain barrier penetration but may elevate hepatotoxicity risks .
Computational and Analytical Insights
- Software Tools: SHELXL and SHELXTL are widely used for crystallographic refinement of spirocyclic compounds, ensuring accurate structural determination . Multiwfn aids in electron density analysis, revealing noncovalent interactions critical for binding .
- Noncovalent Interactions: The target compound’s pyrazole ring participates in van der Waals and dipole interactions, while the spirocyclic oxygen enhances water solubility via hydrogen bonding .
Research and Development Considerations
Biological Activity
3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological and anti-cancer applications. This article synthesizes existing research findings, patents, and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
Chemical Formula: C_{12}H_{18}N_{2}O
Molecular Weight: 206.28 g/mol
IUPAC Name: this compound
The compound features a unique spirocyclic structure that contributes to its biological properties. The presence of the pyrazole ring is particularly significant as it is known to interact with various biological targets.
Muscarinic Receptor Agonism
Research indicates that compounds similar to this compound can act as agonists for muscarinic M1 and M4 receptors, which are implicated in cognitive functions and the treatment of neurodegenerative diseases such as Alzheimer's disease .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, derivatives of similar spirocyclic compounds have shown effectiveness in enhancing the sensitivity of cancer cells to cisplatin, a common chemotherapy drug . The mechanism involves inducing apoptosis in tumor cells through the modulation of specific signaling pathways.
The exact mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may interact with intracellular signaling pathways involving kinases and phosphatases, influencing cell proliferation and survival .
Study on Neuroprotective Effects
A study focused on related compounds indicated potential neuroprotective effects against oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce apoptosis in neuronal cells through antioxidant mechanisms .
Cancer Cell Line Studies
In vitro studies on various cancer cell lines demonstrated that derivatives similar to this compound could significantly inhibit cell growth and induce apoptosis. For example, compounds were tested against HCT116 colorectal cancer cells, showing enhanced sensitivity when combined with chemotherapeutic agents like cisplatin .
Data Summary Table
Q & A
Q. What are the established synthetic routes for 3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one?
Methodological Answer: Key synthetic approaches include:
- Cyclization via Reflux: Reacting precursors (e.g., pyrazole derivatives) with chloranil in xylene under reflux (25–30 hours), followed by NaOH treatment, organic layer separation, and recrystallization from methanol .
- Coupling Reactions: Utilizing isoxazolecarbonyl chloride derivatives in acetone with anhydrous K₂CO₃ under reflux, followed by neutralization, filtration, and recrystallization (typical yields: 78–84%) .
- Purification: Recrystallization from methanol or alcohol-KOH solutions is critical for isolating high-purity products .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments and spirocyclic connectivity. For example, pyrazole protons typically resonate at δ 7.5–8.5 ppm .
- X-ray Crystallography: Resolves stereochemistry and confirms spirocyclic geometry. Comparable spiro compounds (e.g., 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one) show bond angles of ~109° at the spiro center .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks for similar spiro compounds at m/z 220–250) .
Advanced Research Questions
Q. How can conflicting data regarding the compound’s stereochemistry or reactivity be resolved?
Methodological Answer:
- Multi-Technique Validation: Combine X-ray crystallography (definitive spatial resolution) with computational modeling (DFT for energy-minimized conformers) .
- Comparative Analysis: Benchmark against structurally analogous spiro compounds (e.g., 2,7-diazaspiro[4.4]nonan-1-one) to identify deviations in bond lengths/angles .
- Kinetic Studies: Monitor reaction intermediates via in situ IR or HPLC to detect isomerization pathways .
Q. What experimental designs are suitable for assessing environmental stability and degradation pathways?
Methodological Answer:
- Long-Term Stability Studies: Use split-plot designs (as in environmental chemistry projects) to test degradation under varying pH, UV exposure, and microbial activity .
- Analytical Workflow: Employ HPLC (e.g., Chromolith columns) or LC-MS to identify degradation products. For example, hydrolytic cleavage of the spiro ring may yield pyrazole carboxylic acids .
- Ecotoxicology Models: Assess bioaccumulation potential using logP values (e.g., PubChem-derived logP ≈ 0.5 for similar compounds) .
Q. How can synthetic yield be optimized while minimizing side-product formation?
Methodological Answer:
- Design of Experiments (DoE): Use randomized block designs to test variables (temperature, solvent polarity, catalyst loading). For example, xylene reflux (120–140°C) optimizes cyclization .
- In-Line Monitoring: Track reaction progress via TLC or HPLC to identify side-products early (e.g., dimerization of pyrazole intermediates) .
- Catalyst Screening: Evaluate Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance regioselectivity .
Q. What strategies are recommended for evaluating bioactivity against enzymatic targets?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., for kinases or proteases) with IC₅₀ determination. Reference inhibitors (e.g., Hedgehog Antagonist VIII) provide positive controls .
- Cell-Permeability Studies: Measure logD (octanol-water distribution) and PSA (polar surface area; e.g., ~49 Ų for similar compounds) to predict membrane penetration .
- Docking Simulations: Model interactions with target proteins (e.g., pyrazole binding to ATP pockets) using software like AutoDock .
Q. How do structural features influence reactivity and intermolecular interactions?
Methodological Answer:
- Spirocyclic Strain Analysis: The spiro[3.5] framework introduces steric strain, increasing susceptibility to ring-opening reactions. Compare with less strained spiro[4.4] systems .
- Electronic Effects: The 1-ethylpyrazole group acts as an electron donor, altering nucleophilic reactivity at the ketone position. IR spectra (C=O stretch ~1700 cm⁻¹) confirm electronic environments .
- Hydrogen-Bonding Networks: Crystallographic data reveal intermolecular H-bonds involving the lactam oxygen, influencing solubility and crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
